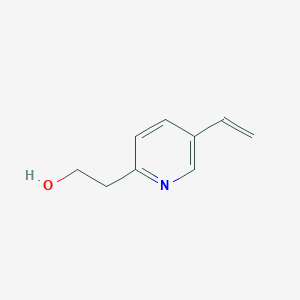
Zinc dipicrate
描述
Zinc is a chemical element with the symbol Zn and atomic number 30 . It is a slightly brittle metal at room temperature and has a shiny-greyish appearance when oxidation is removed . Zinc Picrate, also known as Picric Acid Zinc Salt (2:1), is a compound of Zinc .
Molecular Structure Analysis
The molecular structure of Zinc compounds can vary. For instance, a novel binuclear salen-Zn (II) complex has been prepared and structurally investigated by single-crystal X-ray crystallography .Chemical Reactions Analysis
In general, Zinc is known to participate in various chemical reactions. For example, in a displacement reaction, the copper ion can oxidize the zinc metal .Physical And Chemical Properties Analysis
Zinc is reasonably resistant to corrosion and is used as a covering for baser metals like iron (“galvanizing”) . Its vapor burns in air with a green flame, forming zinc oxide .科学研究应用
1. Zinc Metabolism Analysis
An improved dithizone method for determining small quantities of zinc in blood and tissue samples was developed, utilizing diphenylthiocarbazone (dithizone) for metal analysis. This method has been adapted for inorganic zinc analysis and refined for greater accuracy in zinc content analysis of biological samples, highlighting its significance in studying zinc metabolism in experimental animals and humans (Vallee & Gibson, 1948).
2. Novel Coating Technology
Researchers from the Commonwealth Scientific and Industrial Research Organisation (CSIRO) developed a new coating technology to replace chromates for protecting hot-dip galvanized products, like zinc oxide (ZnO), from developing "white rust." This application is crucial in maintaining the aesthetics and functionality of galvanized coatings (Furman, 2010).
3. Molecular Probes for Biomembranes
Synthetic zinc(ii)-dipicolylamine (ZnDPA) receptors were developed as targeting agents for anionic membranes in cell culture and living subjects. This highlights their extensive application in molecular imaging and targeted therapeutics, particularly in detecting diseases like cancer, neurodegeneration, and microbial infection (Rice, Clear, & Smith, 2016).
4. Metal Electrodeposition Study
The study of zinc electrodeposition on steel via polarization curves, essential for galvanic coating processes, has been explored. This research contributes to the understanding of zinc deposition mechanisms and the development of galvanic coatings (Ohba, Scarazzato, Espinosa, & Panossian, 2019).
5. Metallurgy of Zinc-Coated Steel
Research on the metallurgy of zinc-coated steel, particularly in relation to galvanizing processes, Fe–Zn phase equilibria, and kinetics, provides insights into its applications in automotive and construction industries. This includes understanding the reactions at the coating/substrate interface and the effect of steel substrate composition on these reactions (Marder, 2000).
6. Zinc Oxide Nanoparticles in Biomedicine
Zinc oxide nanoparticles (ZnO NPs) exhibit promising biomedical applications due to their anticancer and antimicrobial activities. They are explored as drug carriers and for their luminescent properties, expanding their use in biomedicine (Mishra et al., 2017), (Jiang, Pi, & Cai, 2018).
7. Electrochemical Zinc Ion Capacitors
Zinc ion capacitors (ZICs), comprising porous carbon cathodes and zinc anodes, have been developed for energy storage applications. Research focuses on overcoming challenges like low energy densities and limited cycling stability to improve ZIC performance (Yin et al., 2021).
8. Zinc Chemosensors in Zinc Recognition
Development of fluorescent sensors for zinc based on various fluorophores, such as quinoline and rhodamine, has enhanced the detection of zinc in biological and environmental studies. This is vital for understanding the biological importance of zinc (Li, Yin, & Huo, 2016).
9. Coordination Polymer Frameworks
Research on metal–organic coordination polymer frameworks, like catena-poly-μ-ethylenediamine(dipicolinato)zinc(II) trihydrate, has expanded the understanding of zinc complexes and their application in crystallography and material science (Çolak et al., 2008).
10. Zinc Anodizing and Coloring
Zinc anodizing and coloring techniques have been developed to improve the aesthetics and corrosion resistance of zinc coatings, broadening its application in various industries (Shih et al., 1999).
11. Zinc in Genome Engineering
The role of zinc in genome engineering, particularly in the development of zinc-finger nucleases (ZFNs) and transcription activator-like effector nucleases (TALENs), has been instrumental in genetic modifications and therapeutic applications (Gaj, Gersbach, & Barbas, 2013).
安全和危害
未来方向
属性
IUPAC Name |
zinc;2,4,6-trinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.Zn/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDKMIIOFVCHNV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N6O14Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc dipicrate | |
CAS RN |
16824-81-0 | |
| Record name | Zinc picrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc dipicrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JNG88GK4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




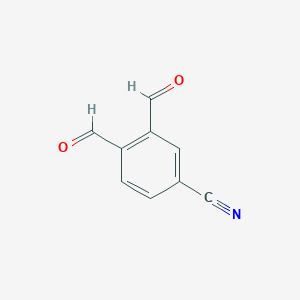
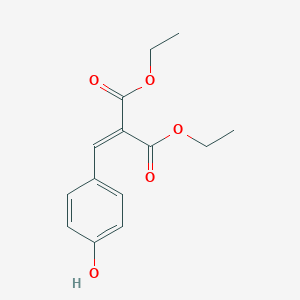
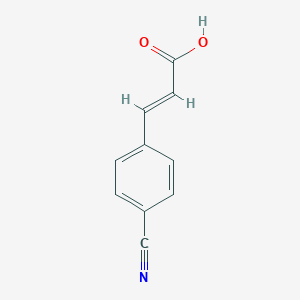
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
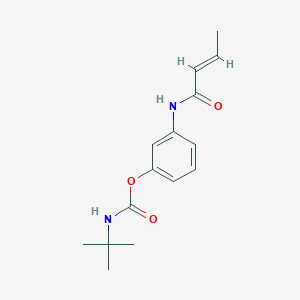
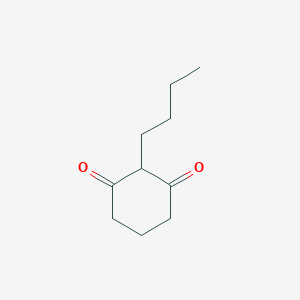
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
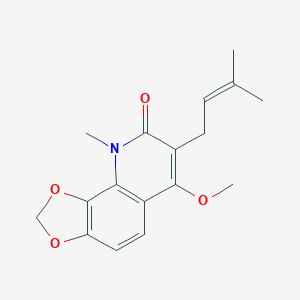
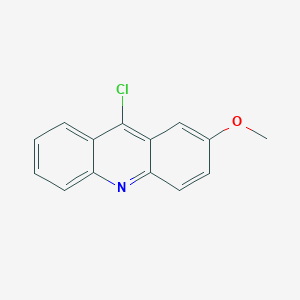
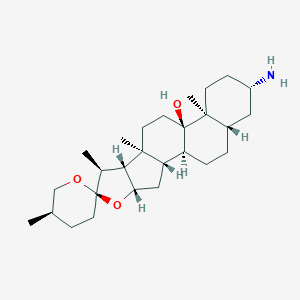
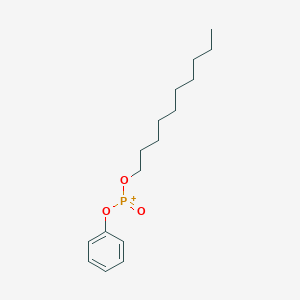
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
